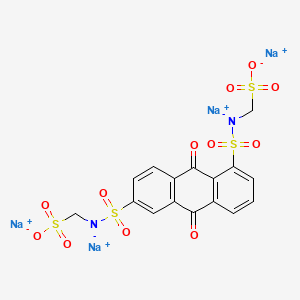
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene core with sulphonylimino groups and methanesulphonate functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate typically involves multiple steps, starting with the preparation of the anthracene core The anthracene is then functionalized with sulphonylimino groups through a series of reactions involving sulfonation and imination
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various applications.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The sulphonylimino and methanesulphonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate involves its interaction with specific molecular targets. The sulphonylimino groups can form strong interactions with proteins and enzymes, affecting their activity. The compound can also interact with cellular membranes, influencing various signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bisethanesulphonate
- Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bispropanesulphonate
Uniqueness
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
74727-48-3 |
|---|---|
Molecular Formula |
C16H10N2Na4O12S4 |
Molecular Weight |
642.5 g/mol |
IUPAC Name |
tetrasodium;[9,10-dioxo-5-(sulfonatomethylazanidylsulfonyl)anthracen-2-yl]sulfonylazanidylmethanesulfonate |
InChI |
InChI=1S/C16H12N2O12S4.4Na/c19-15-11-2-1-3-13(34(29,30)18-8-32(24,25)26)14(11)16(20)10-5-4-9(6-12(10)15)33(27,28)17-7-31(21,22)23;;;;/h1-6H,7-8H2,(H,21,22,23)(H,24,25,26);;;;/q-2;4*+1/p-2 |
InChI Key |
FQNWRJLTNARLQA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[N-]CS(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[N-]CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


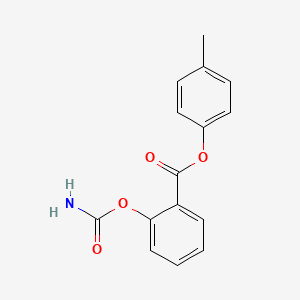
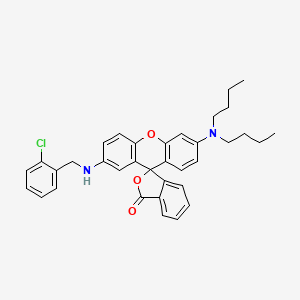
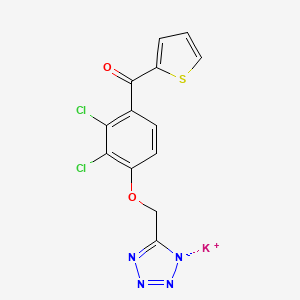


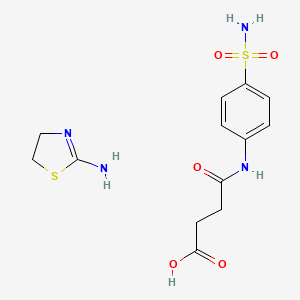
![6-[4-[(3-methylbutylamino)methyl]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12710578.png)

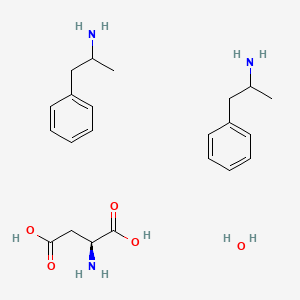
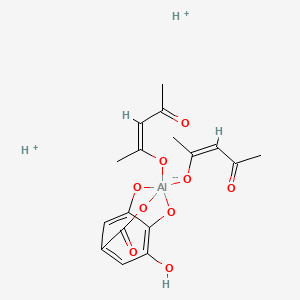
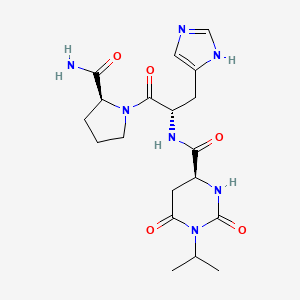
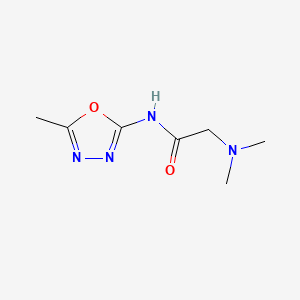
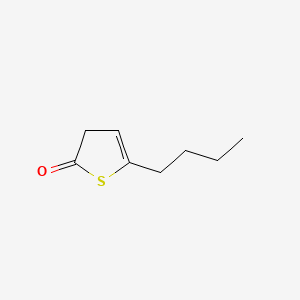
![2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12710637.png)
